molecular formula C23H24N4O2 B15110382 2-(3,4-dimethoxyphenyl)-5-methyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine

2-(3,4-dimethoxyphenyl)-5-methyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15110382
M. Wt: 388.5 g/mol
InChI Key: CDFKUJLYZQEAPT-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-methyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a bicyclic pyrazolo[1,5-a]pyrimidine core. Key structural features include:

  • Position 2: A 3,4-dimethoxyphenyl substituent, which introduces electron-donating methoxy groups that may enhance solubility and modulate receptor interactions.
  • Position 5: A methyl group, contributing to steric stabilization and metabolic resistance.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H24N4O2/c1-16-13-22(24-12-11-17-7-5-4-6-8-17)27-23(25-16)15-19(26-27)18-9-10-20(28-2)21(14-18)29-3/h4-10,13-15,24H,11-12H2,1-3H3

InChI Key

CDFKUJLYZQEAPT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5-methyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is usually monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-methyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-methyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2, which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrazolopyrimidine and triazolopyrimidine derivatives, highlighting substituent variations, synthetic yields, and biological activities:

Compound Core Structure Substituents Key Properties Biological Activity Reference
Target : 2-(3,4-dimethoxyphenyl)-5-methyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine - 2: 3,4-Dimethoxyphenyl
- 5: Methyl
- 7: Phenethylamine
- Enhanced solubility (methoxy groups)
- Flexible side chain
Inferred anti-microbial (analog-based) N/A
Compound 47 Pyrazolo[1,5-a]pyrimidine - 3: 4-Fluorophenyl
- 5: Phenyl
- 7: (6-Methylpyridin-2-yl)methyl
- Mp: 177–180°C
- Molecular weight: 409.17
- Purity: 99.1%
Anti-mycobacterial (M. tuberculosis) [8]
Compound 1 Pyrazolo[1,5-a]pyrimidine - 3: Phenyl
- 5: Methyl
- 6: Allyl
- 7: (Pyridin-2-yl)methyl
- Mp: 158–160°C
- Synthetic yield: Not specified
Anti-Wolbachia (inferred from study focus) [2]
Compound 92 Triazolo[1,5-a]pyrimidine - 2: (Dimethylamino)methyl
- 5: Methyl
- 7: 4-Chlorophenyl
- Yield: 31%
- White solid
- 1H NMR: δ 7.45–7.35 (m, aromatic)
Anti-Plasmodium (P. falciparum inhibitors) [3]
Compound 5 Triazolo[1,5-a]pyrimidine - 2: 1,1-Difluoroethyl
- 5: Methyl
- 7: 1,2,3,4-Tetrahydronaphthalen-2-yl
- Yield: 89%
- White solid
- ESIMS: m/z 344 (MH)+
Anti-malarial (PfDHODH inhibition) [6]

Structural and Functional Insights:

Substituent Effects on Activity: Electron-Donating vs. Electron-Withdrawing Groups: The target’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with fluorophenyl (electron-withdrawing) in compounds like 47 . Methoxy groups may improve solubility but reduce metabolic stability compared to halogens.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves nucleophilic substitution at position 7, similar to methods for compounds 1 and 3 (e.g., reaction of chloropyrazolopyrimidine with phenethylamine in DMF/K2CO3) . Yields for such reactions range from 45–90% in analogs .

Biological Performance :

  • Anti-mycobacterial activity in analogs (e.g., compound 47, MIC < 1 µg/mL against M. tuberculosis) suggests the target’s dimethoxyphenyl group may retain or modify this activity .
  • Triazolopyrimidines (e.g., compound 92) with chlorophenyl groups show lower yields (11–56%) but distinct anti-parasitic effects, highlighting core-dependent activity .

Research Findings and Implications

  • Anti-Mycobacterial Potential: Pyrazolopyrimidines with fluorophenyl or pyridinylmethyl groups (e.g., compound 47) demonstrate potent activity against M. tuberculosis, suggesting the target compound’s dimethoxyphenyl substitution warrants evaluation in similar assays .
  • Metabolic Considerations : Methoxy groups may enhance aqueous solubility but could increase susceptibility to oxidative metabolism compared to halogenated analogs .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-5-methyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has gained attention for its potential therapeutic applications, particularly in antiviral and anticancer therapies. This article reviews the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C18H22N4O2
  • Molecular Weight : 342.39 g/mol

The compound features a pyrazolo[1,5-a]pyrimidine core with a dimethoxyphenyl substituent and a phenethyl group, which may influence its biological activity through interactions with biological targets.

Antiviral Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antiviral properties. For instance, a related compound was noted for its ability to inhibit influenza A virus replication in vitro. The specific derivative 3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(2-phenylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine showed no observed toxicity or efficacy at concentrations greater than 50 µM in initial screenings .

Anticancer Potential

The anticancer potential of pyrazolo[1,5-a]pyrimidines has been explored in various studies. A study published in Cancer Letters demonstrated that compounds with similar structures could inhibit cell proliferation in several cancer cell lines by inducing apoptosis and cell cycle arrest . The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.

Case Study 1: Influenza A Inhibition

A study highlighted the synthesis of several pyrazolo[1,5-a]pyrimidine derivatives and their evaluation against influenza A virus. Among these, the compound demonstrated moderate antiviral activity but required further structural optimization to enhance efficacy .

Case Study 2: Anticancer Activity

In another investigation focusing on cancer therapy, a series of pyrazolo[1,5-a]pyrimidines were tested against various cancer cell lines. The results indicated that certain modifications to the phenyl substituents significantly increased cytotoxicity against breast cancer cells .

Research Findings Summary

StudyBiological ActivityKey Findings
AntiviralNo toxicity or efficacy at >50 µM for influenza A.
AnticancerInduced apoptosis in cancer cell lines; modulated signaling pathways.
AntiviralModerate activity against influenza A; requires optimization.
AnticancerIncreased cytotoxicity with specific phenyl modifications.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(3,4-dimethoxyphenyl)-5-methyl-N-phenethylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?

Answer:
The synthesis involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursor molecules (e.g., substituted pyrazoles and pyrimidines). Key steps include:

  • Core Formation : Cyclize 3,4-dimethoxyphenyl-substituted pyrazole intermediates with pyrimidine precursors under acidic or basic conditions (e.g., POCl₃ or K₂CO₃) .
  • Amine Attachment : Introduce the N-phenethylamine moiety via nucleophilic substitution or reductive amination. Optimize solvent choice (e.g., DMF or THF) and temperature (60–100°C) to enhance yield .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .

Critical Parameters : Monitor reaction progress via TLC/HPLC and adjust catalyst loading (e.g., Pd/C for hydrogenation) to minimize side products .

Basic: Which analytical techniques are most reliable for structural characterization of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent positions, with methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) as key signals .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazolo-pyrimidine fusion angle) .

Best Practice : Cross-reference spectral data with analogous pyrazolo[1,5-a]pyrimidines to confirm assignments .

Advanced: How do the 3,4-dimethoxyphenyl and N-phenethyl groups influence target binding affinity? What computational tools validate these interactions?

Answer:

  • Structure-Activity Relationship (SAR) : The 3,4-dimethoxyphenyl group enhances π-π stacking with kinase hydrophobic pockets, while the N-phenethyl side chain improves solubility and membrane permeability .
  • Computational Validation :
    • Molecular Docking (AutoDock Vina) : Simulate binding to CDK9 or EGFR kinases; prioritize poses with lowest ΔG values .
    • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .

Contradiction Management : Compare docking results across multiple software (e.g., Schrödinger vs. MOE) to mitigate algorithmic bias .

Advanced: How can researchers resolve discrepancies in biological activity data across cell lines or enzymatic assays?

Answer:

  • Variable Optimization :
    • Cell Line Selection : Use isogenic pairs (e.g., wild-type vs. kinase-mutant lines) to isolate compound specificity .
    • Assay Conditions : Standardize ATP concentrations (e.g., 1–10 µM) in kinase inhibition assays to avoid false negatives .
  • Orthogonal Assays : Confirm apoptosis induction (Annexin V/PI flow cytometry) alongside IC₅₀ values to validate cytotoxicity mechanisms .

Data Interpretation : Apply statistical rigor (e.g., ANOVA with post-hoc tests) to distinguish biological variability from experimental error .

Basic: What in vitro models are suitable for initial pharmacological profiling?

Answer:

  • Cancer Models : Test against NCI-60 cell lines (e.g., MCF-7, A549) with MTT assays to screen for broad-spectrum activity .
  • Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) for CDK9 or EGFR targets .
  • ADME Screening : Assess metabolic stability in liver microsomes (human/rat) and permeability via Caco-2 monolayers .

Protocol Note : Include positive controls (e.g., staurosporine for kinase assays) to benchmark activity .

Advanced: How can isotope labeling and tracer studies elucidate metabolic pathways?

Answer:

  • Isotope Incorporation : Synthesize ¹⁴C-labeled analogs at the methyl or methoxy groups via H₂¹⁴COH methylation .
  • Metabolic Tracing :
    • LC-MS/MS : Quantify labeled metabolites in hepatocyte incubations .
    • PET Imaging : Use ¹⁸F-labeled derivatives to track biodistribution in murine models .

Challenges : Optimize radiolabeling efficiency (>95%) to minimize background noise in tracer studies .

Basic: What stability profiles and storage conditions are recommended?

Answer:

  • Stability Testing :
    • pH Stability : Assess degradation in buffers (pH 1–10) via HPLC over 72 hours .
    • Thermal Stability : Store at –20°C in amber vials; avoid freeze-thaw cycles .
  • Excipient Compatibility : Use lyophilization (mannitol/sucrose matrix) for long-term storage .

Monitoring : Conduct accelerated stability studies (40°C/75% RH) to predict shelf life .

Advanced: What enantiomeric resolution strategies are effective for chiral analogs of this compound?

Answer:

  • Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol gradients (85:15) .
  • Kinetic Resolution : Employ lipase-catalyzed acyl transfer (e.g., Candida antarctica) to separate enantiomers .
  • Crystallization : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) for diastereomeric salt formation .

Validation : Confirm enantiopurity via polarimetry ([α]D²⁵) and chiral HPLC .

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